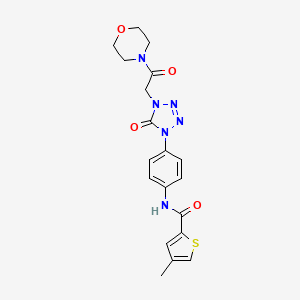

4-methyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-methyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide is a synthetic organic compound with a complex structure. Its chemical properties allow it to interact uniquely in various chemical and biological environments. This compound's ability to engage in multiple reaction types and pathways makes it significant for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide generally involves multiple steps, beginning with the creation of intermediate structures that undergo successive modifications. These steps typically include:

Formation of thiophene-2-carboxylic acid derivative: : This is achieved via a series of reactions involving thiophene ring transformations and functional group interconversions.

Introduction of the tetrazole ring: : This involves cycloaddition reactions with azide compounds under controlled conditions.

Morpholine addition: : This step requires a coupling reaction involving morpholine and an appropriate halogenated intermediate, usually in the presence of a base.

Final assembly: : The various intermediate products are then coupled, typically using peptide coupling reagents to form the final amide bond.

Industrial Production Methods

Industrial production may scale up these processes using flow chemistry techniques to enhance yield and efficiency. Automated reactors and precise control of reaction parameters (temperature, pressure, pH) are essential to produce large quantities with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

The compound undergoes various reactions, including:

Oxidation: : Yields sulfoxides or sulfones under the influence of oxidizing agents.

Reduction: : Can reduce to corresponding thiols or amines, depending on the reagents.

Substitution: : Halogenation and alkylation reactions are feasible at specific positions on the ring structures.

Common Reagents and Conditions

Oxidation: : Use of hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: : Lithium aluminum hydride or catalytic hydrogenation.

Substitution: : Alkyl halides and halogenating agents like N-bromosuccinimide (NBS).

Major Products

Oxidation Products: : Sulfoxides, sulfones.

Reduction Products: : Thiols, amines.

Substitution Products: : Alkyl and halogen-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its structure, which includes a tetrazole ring, is known for diverse biological activities. Research has shown that derivatives of tetrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been tested against glioblastoma cells, demonstrating substantial apoptosis induction and DNA damage in cancer cells .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds containing morpholine and thiophene moieties have been reported to exhibit antibacterial and antifungal properties. This makes them promising candidates for developing new antimicrobial agents .

Anti-Diabetic Effects

In vivo studies using genetically modified models have indicated that certain derivatives of related compounds lower glucose levels significantly, suggesting a potential application in diabetes management . The morpholino group may enhance the bioavailability and efficacy of these compounds in controlling blood sugar levels.

Polymer Chemistry

The unique structure of 4-methyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide allows it to be incorporated into polymer matrices for developing advanced materials with tailored properties. Its ability to form stable complexes with metal ions can be explored for creating conductive polymers or catalysts .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, a series of tetrazole derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines. The results indicated that modifications to the tetrazole structure significantly enhanced cytotoxicity, particularly in breast and colon cancer models .

Case Study 2: Antimicrobial Testing

Another study focused on the synthesis of thiophene-based compounds, including derivatives similar to this compound. The antimicrobial activity was assessed against a panel of bacterial strains, showing promising results that warrant further investigation into their mechanisms of action .

Wirkmechanismus

The compound interacts with molecular targets via specific binding to active sites or allosteric sites, altering their activity. It engages in pathways involving signal transduction or metabolic cascades, depending on its application.

Vergleich Mit ähnlichen Verbindungen

Compared to other thiophene-2-carboxamide derivatives:

It has enhanced stability due to the morpholine and tetrazole functionalities.

Offers unique reactivity patterns, distinguishing it from simpler analogues.

Similar Compounds

Thiophene-2-carboxamide

2-Morpholinothiophene derivatives

Tetrazole-substituted thiophenes

This compound's comprehensive nature makes it an invaluable asset in multiple scientific domains. Whether you're involved in chemistry, biology, medicine, or industry, its unique characteristics provide numerous possibilities for exploration and application.

Biologische Aktivität

4-Methyl-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide, identified by its CAS number 1396792-59-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups contributing to its biological activity. The molecular formula is C22H21N7O4 with a molecular weight of 447.4 g/mol. Its structure includes a thiophene ring, morpholino group, and a tetrazole moiety, which are known to influence various biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1396792-59-8 |

| Molecular Formula | C22H21N7O4 |

| Molecular Weight | 447.4 g/mol |

The biological activity of this compound can be attributed to several mechanisms:

- Antitumor Activity : Research indicates that derivatives containing the thiophene and tetrazole moieties exhibit significant antitumor properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as an anticancer agent.

- Anticonvulsant Effects : Similar compounds have shown anticonvulsant properties in animal models, indicating that the structure may influence neuronal excitability and provide therapeutic benefits in seizure disorders.

- Inhibition of Protein Interactions : The morpholino group may enhance binding affinity to specific proteins involved in cancer progression or immune modulation, such as PD-1/PD-L1 interactions.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or structural analogs:

- Anticancer Studies : A study on thiazole derivatives showed that modifications in the phenyl ring significantly affected cytotoxicity against HepG2 liver cancer cells. Compounds with methyl substitutions exhibited enhanced activity, suggesting that similar modifications in our target compound could yield improved efficacy against cancer cells .

- Anticonvulsant Activity : A related study demonstrated that thiazole-bearing analogs displayed significant anticonvulsant effects with median effective doses lower than standard treatments. This finding supports further exploration into the anticonvulsant potential of our target compound .

In Vitro and In Vivo Testing

In vitro assays using MTT methods have been employed to assess the cytotoxicity of the compound against various cancer cell lines. The results indicated promising IC50 values suggesting effective concentration ranges for therapeutic use.

Table: IC50 Values of Related Compounds

| Compound Name | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4-Methyl-Thiazole Derivative | HepG2 | 1.61 ± 1.92 |

| Thiazolidine Analog | Jurkat | < Doxorubicin |

| Compound from Evren et al. | A549 | Selective |

Eigenschaften

IUPAC Name |

4-methyl-N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O4S/c1-13-10-16(30-12-13)18(27)20-14-2-4-15(5-3-14)25-19(28)24(21-22-25)11-17(26)23-6-8-29-9-7-23/h2-5,10,12H,6-9,11H2,1H3,(H,20,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMKKHURMXEZLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.